2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound features a benzodioxole moiety fused to a 2-oxoimidazolidine ring, connected via an acetamide linker to a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the benzodioxole group may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O5/c20-19(21,22)30-14-4-1-12(2-5-14)23-17(26)10-24-7-8-25(18(24)27)13-3-6-15-16(9-13)29-11-28-15/h1-6,9H,7-8,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAGJGABSMAOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 393.33 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, an imidazolidine ring, and a trifluoromethoxy-substituted phenyl group, which may contribute to its biological properties.
Anticancer Activity
Several studies have reported the anticancer potential of compounds with similar structural motifs. For instance, research indicates that derivatives of dioxole compounds exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown that compounds containing the benzo[d][1,3]dioxole structure can induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study: Cytotoxicity Assays
A study evaluating the cytotoxicity of related compounds demonstrated that those with imidazolidine rings showed enhanced activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, it is hypothesized that the imidazolidine moiety interacts with DNA topoisomerases or kinases, disrupting their function and leading to cell cycle arrest and apoptosis .
Anti-inflammatory Properties
In addition to anticancer activity, compounds with similar structures have been noted for their anti-inflammatory effects. Research has shown that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Summary of Key Studies
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed that modifications to the trifluoromethoxy group can significantly influence biological activity. For instance, replacing trifluoromethoxy with other electron-withdrawing groups has been shown to enhance anticancer potency by improving binding affinity to target enzymes .
Chemical Reactions Analysis
Mechanistic Insights:
-
The 2-oxoimidazolidinone ring is formed via base-mediated cyclization of epoxide intermediates (e.g., glycidyl butyrate) with primary amines .
-
Trifluoromethoxy phenyl groups are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
Benzo[d] dioxole (Methylenedioxyphenyl) Ring
-
Oxidative Degradation : Susceptible to cleavage under strong oxidizing agents (e.g., HNO₃/H₂SO₄), yielding catechol derivatives .
-
Electrophilic Substitution : The electron-rich aromatic ring undergoes nitration or halogenation at the para position relative to the dioxole group .
2-Oxoimidazolidinone Ring
-
Hydrolysis : Acidic or basic conditions open the ring to form urea derivatives.
Example:
-
Alkylation : Reacts with alkyl halides at the nitrogen atom under basic conditions .
Trifluoromethoxy Acetamide Side Chain
-
Hydrolysis : The acetamide group hydrolyzes to carboxylic acid under strong acidic/basic conditions:
. -
Nucleophilic Substitution : The trifluoromethoxy group is resistant to substitution but may undergo defluorination under extreme conditions .
Table 2: Stability and Degradation
Comparison with Similar Compounds
Heterocyclic Core Modifications
Target Compound vs. Isoxazole Derivatives The compound in , 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, replaces the imidazolidinone with an isoxazole ring. The trifluoromethyl group on the phenyl ring (vs. trifluoromethoxy in the target compound) may decrease polarity, affecting solubility .
Imidazole vs. Imidazolidinone Compound 28 in (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide) features a benzimidazole instead of the imidazolidinone. This structural difference could influence bioavailability and enzymatic interactions .
Thiazolidinone Analogs describes 2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide, which incorporates a thiazolidinone ring. The additional sulfur atom increases molecular weight (440.45 g/mol) and may enhance metal-binding properties compared to the target compound’s imidazolidinone .
Substituent Effects on Aryl Groups
Trifluoromethoxy vs. Trifluoromethyl The target compound’s 4-(trifluoromethoxy)phenyl group differs from the 4-(trifluoromethyl)phenyl group in .
Halogenated Derivatives Compounds 9b and 9c in feature 4-fluorophenyl and 4-bromophenyl groups, respectively.
Structural and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide?
- Methodological Answer : The synthesis of structurally related acetamide derivatives typically involves coupling intermediates like substituted imidazolidinones with activated arylacetamides. For example, chloroacetylation of thiazole intermediates (e.g., 2-amino-5-aryl-methylthiazoles) using chloroacetyl chloride in the presence of triethylamine and dioxane at 20–25°C is a common step . Subsequent nucleophilic substitution or condensation with benzo[d][1,3]dioxol-5-yl-containing precursors under basic conditions (e.g., potassium carbonate in DMF) can yield the target compound. Reaction progress is monitored via TLC, and purification is achieved via recrystallization (ethanol or ethanol-DMF mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : Essential techniques include:
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .
- NMR (¹H/¹³C) : Identify resonances for the benzo[d][1,3]dioxole moiety (e.g., singlet for methylenedioxy protons at ~5.9–6.0 ppm) and the trifluoromethoxy group (δ ~120–125 ppm in ¹³C) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N percentages .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For instance:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with cisplatin as a positive control .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion, comparing zones of inhibition to standard antibiotics .
- Enzyme Inhibition : Evaluate COX-1/2 or α-glucosidase inhibition using fluorometric or colorimetric kits .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in the acetamide group) or solvent-dependent shifts. Strategies include:
- Variable Temperature NMR : Assess peak coalescence at elevated temperatures to identify conformational exchange .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the benzo[d][1,3]dioxole (e.g., substituents at C5) or trifluoromethoxy phenyl groups .
- Bioisosteric Replacement : Substitute the imidazolidinone ring with thiazolidinedione or triazole moieties to assess impact on potency .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like COX-2 or α-glucosidase .
Q. What in vivo models are suitable for evaluating the hypoglycemic activity of this compound?
- Methodological Answer :
- Streptozotocin-Induced Diabetic Rats : Administer compound orally (10–50 mg/kg) and monitor blood glucose levels over 24 hours .
- OGTT (Oral Glucose Tolerance Test) : Measure glucose clearance in fasted mice pretreated with the compound .
- Toxicity Profiling : Conduct acute toxicity studies in Wistar rats (OECD guidelines) to determine LD₅₀ and organ-specific effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and compound solubility (e.g., use DMSO controls ≤0.1% v/v) .
- Validate Purity : Re-characterize batches via HPLC (≥95% purity) to exclude impurities as confounding factors .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., thiazole or triazole-containing acetamides) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
